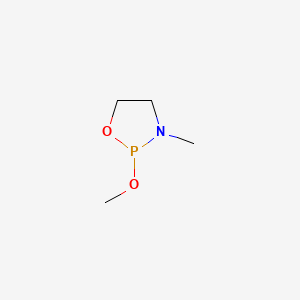
2-Methoxy-3-methyl-1,3,2-oxazaphospholidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-methyl-1,3,2-oxazaphospholidine is a heterocyclic compound containing phosphorus, nitrogen, and oxygen atoms. It has the molecular formula C4H10NO2P and a molecular weight of 135.1015
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methyl-1,3,2-oxazaphospholidine typically involves the reaction of a suitable amine with a phosphorus-containing reagent. One common method is the reaction of methylthiophosphonic dichloride with an amine, such as (-)-ephedrine, to form the oxazaphospholidine ring . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, chromatographic techniques may be employed to separate and purify the desired isomers.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-methyl-1,3,2-oxazaphospholidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Methoxy-3-methyl-1,3,2-oxazaphospholidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-methyl-1,3,2-oxazaphospholidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and chemical reactions. The exact pathways and targets can vary depending on the application and the specific derivatives used.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1,3,2-dioxaphospholane 2-oxide: This compound has a similar structure but contains an additional oxygen atom in the ring.
1,3,2-Oxazaphospholidine, 2-methoxy-3-methyl-, 2-oxide: Another closely related compound with slight structural variations.
Uniqueness
2-Methoxy-3-methyl-1,3,2-oxazaphospholidine is unique due to its specific arrangement of atoms and its ability to participate in a wide range of chemical reactions
Properties
CAS No. |
22550-74-9 |
|---|---|
Molecular Formula |
C4H10NO2P |
Molecular Weight |
135.10 g/mol |
IUPAC Name |
2-methoxy-3-methyl-1,3,2-oxazaphospholidine |
InChI |
InChI=1S/C4H10NO2P/c1-5-3-4-7-8(5)6-2/h3-4H2,1-2H3 |
InChI Key |
VXPCQBPBNULMBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOP1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)








![1,4,6-Trioxaspiro[4.6]undecane](/img/structure/B14709957.png)
![Bicyclo[2.2.1]heptan-2-ol;nitric acid](/img/structure/B14709965.png)

